molecular formula C8H8BrClN2O B12993909 6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride

6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride

Cat. No.: B12993909
M. Wt: 263.52 g/mol
InChI Key: CYRHWJHHKLDNHW-UHFFFAOYSA-N
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Description

6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride typically involves the bromination of a naphthyridine precursor. The reaction conditions may include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the parent naphthyridine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Naphthyridine oxides.

    Reduction: 4,8-Dihydro-1,8-naphthyridin-2(3H)-one.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dihydro-1,8-naphthyridin-2(3H)-one: The parent compound without the bromine substituent.

    6-Chloro-4,8-dihydro-1,8-naphthyridin-2(3H)-one: A similar compound with a chlorine substituent instead of bromine.

Uniqueness

6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry.

Properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one;hydrochloride

InChI

InChI=1S/C8H7BrN2O.ClH/c9-6-3-5-1-2-7(12)11-8(5)10-4-6;/h3-4H,1-2H2,(H,10,11,12);1H

InChI Key

CYRHWJHHKLDNHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)Br.Cl

Origin of Product

United States

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